molecular formula C16H17NO B13028278 4-([1,1'-Biphenyl]-4-yl)butanamide

4-([1,1'-Biphenyl]-4-yl)butanamide

Cat. No.: B13028278
M. Wt: 239.31 g/mol
InChI Key: DEMWYRPBWMAZIJ-UHFFFAOYSA-N
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Description

4-([1,1'-Biphenyl]-4-yl)butanamide is an organic compound with the molecular formula C₁₆H₁₇NO and a molecular weight of 239.31 g/mol . This compound features a biphenyl moiety, a well-established structural analog in synthetic and medicinal chemistry . The biphenyl group consists of two benzene rings connected at the 1,1'-position, which can be functionalized to create diverse molecules with significant pharmacological potential . Biphenyl derivatives are recognized as synthetically and pharmacologically important aromatic moieties . While a specific mechanism of action for 4-([1,1'-Biphenyl]-4-yl)butanamide is not documented in the searched literature, analogous biphenyl structures are frequently investigated for a wide spectrum of biological activities. Research into similar compounds has shown potential for antimicrobial, antifungal, anti-inflammatory, and anti-proliferative effects, making the biphenyl core a valuable scaffold in drug discovery . The presence of the butanamide chain in this particular molecule may influence its physicochemical properties and interactions with biological targets. As a building block, it offers researchers a versatile intermediate for further chemical modifications, such as condensation reactions, to develop novel compounds for biological screening . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

4-(4-phenylphenyl)butanamide

InChI

InChI=1S/C16H17NO/c17-16(18)8-4-5-13-9-11-15(12-10-13)14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2,(H2,17,18)

InChI Key

DEMWYRPBWMAZIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1’-Biphenyl]-4-yl)butanamide typically involves the reaction of 4-bromobiphenyl with butanamide under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a solvent like tetrahydrofuran (THF). The reaction mixture is heated to facilitate the coupling process, resulting in the formation of 4-([1,1’-Biphenyl]-4-yl)butanamide.

Industrial Production Methods

In an industrial setting, the production of 4-([1,1’-Biphenyl]-4-yl)butanamide may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Biphenyl]-4-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the amide group to an amine.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated biphenyl derivatives.

Scientific Research Applications

4-([1,1’-Biphenyl]-4-yl)butanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-([1,1'-Biphenyl]-4-yl)butanamide with structurally related compounds, focusing on substituents, terminal groups, and physicochemical properties:

Compound Name Substituents Terminal Group Molecular Weight (g/mol) Key Properties/Applications Reference
4-([1,1'-Biphenyl]-4-yl)butanamide Biphenyl, butyl chain Amide (-CONH2) ~279.34 (estimated) High polarity, H-bonding potential -
4-([1,1'-Biphenyl]-4-yl)butan-1-ol Biphenyl, butyl chain Alcohol (-OH) 266.34 Pharmaceutical intermediate
NO2-Bi-3S (4-((4′-nitro-[1,1′-biphenyl]-4-yl)oxy)butanoic acid) Nitro-biphenyl, butyl chain Carboxylic acid (-COOH) 357.32 Rod-like crystal structure, acidic terminal group
NO2-Bi-5S (6-((4′-nitro-[1,1′-biphenyl]-4-yl)oxy)hexanoic acid) Nitro-biphenyl, hexyl chain Carboxylic acid (-COOH) 385.37 Longer chain, enhanced flexibility
TPE-TPA-DCM () Biphenyl, triphenylvinyl, dicyano groups Nitrile (-CN) ~1200+ Optoelectronic applications

Key Observations:

Carboxylic acid derivatives (NO2-Bi-3S/5S) exhibit stronger intermolecular interactions (e.g., dimeric H-bonding), favoring rod-like crystal packing, whereas the amide’s H-bonding may promote layered or helical motifs .

Chain Length and Flexibility: NO2-Bi-5S, with a six-carbon chain, demonstrates greater conformational flexibility than NO2-Bi-3S (four-carbon chain), which could influence solubility and thermal stability . The butanamide’s shorter chain may restrict flexibility, favoring rigid-rod behavior.

Electronic Effects: Nitro groups in NO2-Bi-3S/5S introduce electron-withdrawing effects, altering electronic properties (e.g., absorption spectra) compared to the unsubstituted biphenyl core in the amide .

Applications :

  • The alcohol analog (4-([1,1'-Biphenyl]-4-yl)butan-1-ol) is industrially relevant as a pharmaceutical intermediate, while TPE-TPA-DCM () highlights biphenyl derivatives' utility in optoelectronics due to extended conjugation .

Research Findings and Methodologies

  • Crystallography: Compounds like NO2-Bi-3S/5S were analyzed using SHELXL and SHELXT for structure refinement, revealing how terminal groups dictate packing motifs. These methods could similarly resolve the amide’s crystal structure .
  • Synthetic Pathways : The alcohol analog () is synthesized via Grignard or Suzuki coupling, suggesting analogous routes for the amide with amidation as a final step .

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